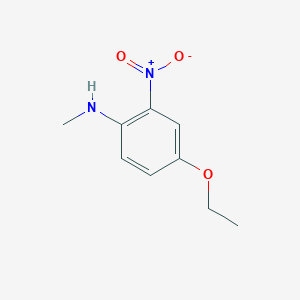

4-ethoxy-N-methyl-2-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of nitroaniline derivatives can involve multiple steps, including acetylation, nitration, and reduction processes. For example, 2-nitro-4-methoxyaniline, an important intermediate of omeprazole, was synthesized from 4-methoxyaniline through a series of reactions with a final yield of 71%, which is an improvement over previous methods . Similarly, N-methyl-5-methoxyl-2-nitroaniline was synthesized from 5-chloro-2-nitroaniline through substitution, acetylation, methylation, and deacetylation steps . These methods highlight the complexity and the multi-step nature of synthesizing nitroaniline derivatives.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives can be complex, as evidenced by the crystalline complex formed by 2-methyl-4-nitroaniline ethylene dimethylammonium hydrobromide with 5-iodocytidylyl (3'-5')guanosine. The structure was solved to atomic resolution, revealing that nitroaniline molecules stack above and below guanine-cytosine pairs in a duplex structure . This indicates that nitroaniline derivatives can interact strongly with other molecules, which is important for understanding their behavior in various chemical contexts.

Chemical Reactions Analysis

Nitroaniline derivatives can undergo various chemical reactions, including photosubstitution reactions. For instance, 4-nitroanisole photoreacts with n-hexylamine and ethyl glycinate, leading to regioselective methoxy and nitro group photosubstitutions . Another study showed that 4-nitroveratrole is photosubstituted with n-hexylamine to yield two isomeric anilines through different reaction pathways . These studies demonstrate the reactivity of nitroaniline derivatives under photochemical conditions and the possibility of multiple reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives can be inferred from their molecular structures and the types of reactions they undergo. For example, the ability to form crystalline complexes suggests that these compounds can have significant intermolecular interactions, which could affect their solubility and crystallization behavior . The reactions they undergo, such as photosubstitution, indicate that they can be sensitive to light and may have specific reactivity patterns depending on the substituents present on the aromatic ring .

Wissenschaftliche Forschungsanwendungen

Spectrophotometric Determination

4-ethoxy-N-methyl-2-nitroaniline, along with other nitroanilines, has been utilized in the spectrophotometric determination of certain compounds. For instance, 2-Methyl-4-nitroaniline was employed as a spectrophotometric reagent for the determination of ethinylestradiol, leveraging the absorbance measurements of the reaction product obtained from the coupling of diazotized nitroaniline with ethinylestradiol. This method proved to be simple, rapid, and allowed selective determination of the analyte in oral contraceptive formulations (Teixeira et al., 2011).

Molecularly Imprinted Fluorescent Sensor

4-nitroaniline derivatives, closely related to 4-ethoxy-N-methyl-2-nitroaniline, have been used to create novel molecularly imprinted fluorescent sensors. These sensors are highly sensitive and selective for detecting nitroaniline compounds in water, showcasing high fluorescence intensity and excellent sensitivity. Such applications underscore the importance of these compounds in environmental monitoring and industrial wastewater management (Xie et al., 2020).

Synthesis of Insensitive Explosives

N-Methyl-4-nitroaniline, which shares structural similarities with 4-ethoxy-N-methyl-2-nitroaniline, is known for its application in lowering the melting temperature of energetic materials during the synthesis of insensitive explosives. This chemical serves a crucial role in the synthesis of various compounds, including dyes, antioxidants, pharmaceuticals, and gasoline, and is used in gum inhibitors, poultry medicines, and as a corrosion inhibitor (Viswanath et al., 2018).

Aerobic Degradation Studies

Studies have explored the aerobic degradation of N-Methyl-4-nitroaniline by certain bacterial strains. These studies provide insights into the environmental impact and degradation pathways of nitroaniline compounds, emphasizing their role in bioremediation and environmental sustainability (Khan et al., 2013).

Eigenschaften

IUPAC Name |

4-ethoxy-N-methyl-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-14-7-4-5-8(10-2)9(6-7)11(12)13/h4-6,10H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJXSLYJMZSTII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649434 |

Source

|

| Record name | 4-Ethoxy-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-methyl-2-nitroaniline | |

CAS RN |

61679-18-3 |

Source

|

| Record name | 4-Ethoxy-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)

![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)

![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)

![[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1327072.png)

![4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327073.png)

![4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1327075.png)

![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)

![4-(3-{2-[(4-Fluorobenzoyl)(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid](/img/structure/B1327077.png)

![Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327079.png)

![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)

![2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1327087.png)

![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)

![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)